molecular formula C11H16ClNO B12272977 (r)-3-(2-Methylphenoxy)pyrrolidine hcl

(r)-3-(2-Methylphenoxy)pyrrolidine hcl

Cat. No.: B12272977
M. Wt: 213.70 g/mol
InChI Key: NKZXZRIELRCGRK-HNCPQSOCSA-N
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Description

®-3-(2-Methylphenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenoxy group at the 3-position and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-pyrrolidinol with 2-methylphenol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-(2-Methylphenoxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while reduction can yield reduced pyrrolidine derivatives. Substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

®-3-(2-Methylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-3-(2-Methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methylpyrrolidine hydrochloride
  • (s)-3-(2-Methylphenoxy)pyrrolidine hydrochloride
  • ®-3-(2-Ethylphenoxy)pyrrolidine hydrochloride

Uniqueness

®-3-(2-Methylphenoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the 2-methylphenoxy group at the 3-position of the pyrrolidine ring imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various scientific research and industrial applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(2-methylphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1

InChI Key

NKZXZRIELRCGRK-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@@H]2CCNC2.Cl

Canonical SMILES

CC1=CC=CC=C1OC2CCNC2.Cl

Origin of Product

United States

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